2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone core substituted with a 2,4-dimethoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[(2,4-Dimethoxyphenyl)(carboxy)methyl]cyclopent-2-en-1-one.
Reduction: 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-ol.
Substitution: 2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The compound’s ability to undergo redox reactions may also contribute to its biological effects, such as scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one: Similar structure but with hydroxyl groups instead of methoxy groups, which may alter its reactivity and biological activity.
2-[(2,4-Dimethoxyphenyl)(methyl)methyl]cyclopent-2-en-1-one: Lacks the hydroxymethyl group, which may affect its chemical properties and applications.
Uniqueness
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a combination of electronic and steric effects that can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
653585-86-5 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)-hydroxymethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-9-6-7-11(13(8-9)18-2)14(16)10-4-3-5-12(10)15/h4,6-8,14,16H,3,5H2,1-2H3 |
InChI Key |
SOXAMYJRYMZYEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CCCC2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.